REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[O:13][CH3:14])[C:9]([C:15]1[CH:20]=[C:19]([O:21][CH3:22])[CH:18]=[C:17]([O:23][CH3:24])[CH:16]=1)=[N:8][CH:7]([CH2:25][O:26]C(=O)C1C=C(OC)C=C(OC)C=1)[CH2:6]2.[OH-].[Li+]>CO>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[O:13][CH3:14])[C:9]([C:15]1[CH:20]=[C:19]([O:21][CH3:22])[CH:18]=[C:17]([O:23][CH3:24])[CH:16]=1)=[N:8][CH:7]([CH2:25][OH:26])[CH2:6]2 |f:1.2|
|
Name
|
[ 3S ]
|
Quantity
|
98.4 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
3,4-dihydro-6,7-dimethoxy-3-[(3,5-dimethoxybenzoyloxy)methyl]-1-(3,5-dimethoxyphenyl)-isoquinoline
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C2CC(N=C(C2=CC1OC)C1=CC(=CC(=C1)OC)OC)COC(C1=CC(=CC(=C1)OC)OC)=O
|
Name
|
|
Quantity
|
207 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
CONCENTRATION
|
Details
|
The obtained solution is concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
treated with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with H2O/Na2CO3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase is dried over K2CO3
|
Type
|
CUSTOM
|
Details
|
the solvent removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
crystallized
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2CC(N=C(C2=CC1OC)C1=CC(=CC(=C1)OC)OC)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |